molecular formula C29H48N6O7S B14230635 L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine CAS No. 823233-32-5

L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine

Cat. No.: B14230635
CAS No.: 823233-32-5
M. Wt: 624.8 g/mol
InChI Key: DLCPWEYAKAAHEM-LSBAASHUSA-N
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Description

L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine is a peptide compound composed of five amino acids: lysine, leucine, cysteine, tyrosine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Standard peptide coupling reagents like HBTU or DCC are used for substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their structure and function. Additionally, the peptide can participate in signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine: Another peptide with a similar sequence but different amino acid composition.

    L-Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.

    Cyclotraxin-B: A peptide with a disulfide bridge, used in neuroscience research.

Uniqueness

L-Lysyl-L-leucyl-L-cysteinyl-L-tyrosyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its functional capabilities.

Properties

CAS No.

823233-32-5

Molecular Formula

C29H48N6O7S

Molecular Weight

624.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C29H48N6O7S/c1-16(2)13-21(32-25(37)20(31)7-5-6-12-30)26(38)34-23(15-43)28(40)33-22(14-18-8-10-19(36)11-9-18)27(39)35-24(17(3)4)29(41)42/h8-11,16-17,20-24,36,43H,5-7,12-15,30-31H2,1-4H3,(H,32,37)(H,33,40)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

DLCPWEYAKAAHEM-LSBAASHUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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